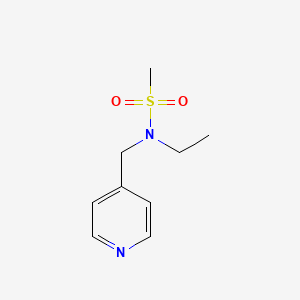

N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide

Description

N-Ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 4-position with a methyl group and an ethyl group attached to the sulfonamide nitrogen.

Properties

CAS No. |

349403-29-8 |

|---|---|

Molecular Formula |

C9H14N2O2S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-3-11(14(2,12)13)8-9-4-6-10-7-5-9/h4-7H,3,8H2,1-2H3 |

InChI Key |

BJCUZTRPJVUWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=NC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves the reaction of pyridin-4-ylmethylamine with ethyl methanesulfonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also employed in the development of biochemical assays .

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial, antiviral, and anticancer properties. The compound is also explored as a potential drug candidate for various therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The methanesulfonamide group plays a crucial role in the binding affinity and specificity of the compound. The pyridine ring enhances the compound’s ability to interact with biological molecules through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The substituents on the sulfonamide nitrogen and aromatic rings significantly alter physicochemical and biological properties. For example:

- N-(2,4,5-Trichlorophenyl)-N-(2-(4-(morpholinosulfonyl)benzylamino)ethyl)methanesulfonamide (, Table 4) replaces the ethyl and pyridinylmethyl groups with a trichlorophenyl moiety and a morpholinosulfonyl-benzylaminoethyl chain.

- Its herbicidal activity highlights the role of nitro groups in agrochemicals, contrasting with sulfonamides’ versatility in pharmaceuticals .

Heterocyclic Ring Variations

- N-Methyl-N-(piperidin-4-yl)methanesulfonamide () substitutes the pyridine ring with a saturated piperidine ring. This reduces aromaticity, increases basicity (pKa ~10–11 for piperidine vs. ~2–3 for pyridine), and may improve solubility in polar solvents. Its molecular weight (192.28 g/mol) is lower than the target compound’s estimated weight (~230–250 g/mol) due to the absence of a pyridine ring .

- N,N′-Bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate () demonstrates how bis-pyridinylmethyl groups stabilize crystal structures via hydrogen bonding, suggesting the target compound’s pyridine moiety could facilitate similar intermolecular interactions .

Functional Group Impact on Properties

- N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide () introduces a phosphoryl group and fluorophenyl substituent. The electron-withdrawing fluorine atom and bulky pyrimidine core may enhance metabolic stability compared to the target compound’s simpler pyridine system .

- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide () incorporates a hydroxymethyl group, enabling hydrogen-bond donor capacity absent in the target compound. This could influence solubility and target binding .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide is a sulfonamide compound notable for its unique structural features, including a pyridin-4-ylmethyl group and an ethyl substituent on the nitrogen atom. This compound belongs to a broader class of sulfonamides, which are recognized for their diverse biological activities and applications in medicinal chemistry. The distinct functional groups present in this compound contribute to its chemical reactivity and potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been studied for its efficacy against various bacterial strains, potentially through the inhibition of specific enzymes critical for bacterial survival. The mechanism of action may involve binding to bacterial proteins, leading to disrupted cellular processes.

Anticancer Potential

The compound has also shown promise in anticancer research . Studies suggest that it may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. The specific mechanisms are still under investigation, but initial results indicate that this compound can induce apoptosis in certain cancer cell lines.

Enzyme Inhibition

This compound interacts with various enzymes, potentially altering their activity. This interaction is crucial for understanding its therapeutic potential. The methanesulfonamide group enhances binding affinity, while the pyridine ring facilitates interactions through π-π stacking and hydrogen bonding.

The mechanism of action involves the compound's ability to bind to specific molecular targets within cells. This binding can inhibit enzyme activity or alter protein function, leading to therapeutic effects. The following table summarizes the key molecular interactions:

| Interaction Type | Description |

|---|---|

| Enzyme Binding | Inhibits enzyme activity by forming stable complexes. |

| Protein Interaction | Alters protein functions through specific binding sites. |

| Signal Pathway Modulation | Affects cellular signaling pathways involved in growth and survival. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Benzenesulfonamide | Lacks the pyridinylmethyl group | Less versatile due to simpler structure |

| N-(2-pyridinylmethyl)benzenesulfonamide | Similar structure but different reactivity | Absence of ethyl group alters properties |

| N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide | Methyl instead of ethyl group | Different steric effects affecting activity |

| 1-phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide | Contains a phenyl group instead of ethyl | Distinct reactivity patterns due to phenyl ring |

This comparative analysis highlights how this compound's unique structural features contribute to its biological activity and potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Proliferation Research : Research findings indicated that treatment with this compound led to reduced viability in certain cancer cell lines, supporting its role as a candidate for anticancer drug development.

- Enzyme Inhibition Assays : Various assays confirmed that the compound could inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.